2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (2-oxoethyl), an amine group (amino), and a carboxylic acid derivative (4-oxobutanoate). It also contains a methoxyphenyl group and a dichlorophenyl group, which are aromatic rings with different substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the 4-methoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the synthesis, characterization, and potential applications of this compound. This might include developing more efficient synthesis methods, studying its reactivity and interactions with other substances, and investigating its potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO5/c1-26-13-7-5-12(6-8-13)16(23)11-27-18(25)10-9-17(24)22-15-4-2-3-14(20)19(15)21/h2-8H,9-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFYAENYCYBYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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